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MET Inhibitor Classes and Mutation Response

The table below summarizes the general response of key MET mutations to type I and type II inhibitor

classes, which is crucial for understanding potential resistance patterns.

MET Mutation /
Alteration

Response to Type I
Inhibitors

Response to Type
II Inhibitors

Clinical/Preclinical
Evidence

Y1230 mutations
(e.g., Y1230S,

Y1230H) [1]

Resistant [1] Sensitive (e.g., to
cabozantinib,

foretinib) [1]

Demonstrated in biochemical,
in-cell assays, and patient

responses [1].

D1228 mutations
[1]

Resistant [1] Information

Missing

Preclinical data [1].

G1090A mutation
[1]

Resistant (impaired

binding) [1]

Sensitive (e.g., to

cabozantinib) [1]

Demonstrated in biochemical

assays and patient response
[1].

G1163R mutation
(solvent front) [1]

Resistant to type Ia (e.g.,
crizotinib); Sensitive to

type Ib (e.g., tepotinib,
capmatinib) [1]

Information
Missing

Preclinical data [1].
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MET Mutation /
Alteration

Response to Type I
Inhibitors

Response to Type
II Inhibitors

Clinical/Preclinical
Evidence

Exon 14 Skipping
Alterations [2] [3]

Sensitive (targeted by

capmatinib, tepotinib) [2]

Information

Missing

Clinical approval for type I

inhibitors [2] [3].

MET Amplification
[2] [4]

Sensitive (targeted by

savolitinib, tepotinib) [4]

Information

Missing

Clinical trial data (e.g.,

SACHI, SAVANNAH) [4].

MET Signaling and Inhibitor Mechanism

The following diagram illustrates the MET signaling pathway and the distinct binding mechanisms of type I

and type II inhibitors, which underlies their different resistance profiles.
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Knowledge Gaps and Future Research

While the general principles of MET inhibition are well-established, specific data for Altiratinib is lacking

in the current search results:

Mechanism of Action: Altiratinib is identified as a balanced inhibitor of MET, TIE2, and VEGFR2,
which classifies it as a type II MET inhibitor [5]. This suggests it should, in theory, be effective against

mutations that confer resistance to type I inhibitors (like Y1230), but direct experimental confirmation
is needed.

Research Status: The most recent information available indicates that Altiratinib's development for
cancer treatment, including NSCLC, appears to be at the preclinical stage [6]. This means it has not

yet advanced to the late-phase clinical trials where drug efficacy against specific resistance mutations
in patients is typically confirmed. One study noted its investigation in glioblastoma models, but not in

the context of MET mutant vs. wild-type comparison [5].

Suggested Research Directions

To fill the identified knowledge gaps, you could focus on the following approaches:

Consult Specialized Databases: Search for Altiratinib (also known as DCC-2701) in dedicated

cancer drug development and kinase inhibitor resources.
Review Conference Proceedings: Check abstracts from recent annual meetings of organizations

like the American Association for Cancer Research (AACR) or the American Society of Clinical
Oncology (ASCO), where early-stage research is often presented.

Direct Experimental Work: Given the lack of published data, there is a clear opportunity for original
research. A robust experimental protocol would involve generating cellular models (e.g., Ba/F3 cells)

expressing wild-type MET or various MET mutants (e.g., Y1230, D1228, G1090), and conducting cell
viability assays and western blot analysis to directly compare the half-maximal inhibitory

concentration (IC₅₀) of Altiratinib and its effect on MET phosphorylation against both type I and type
II inhibitors as controls.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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